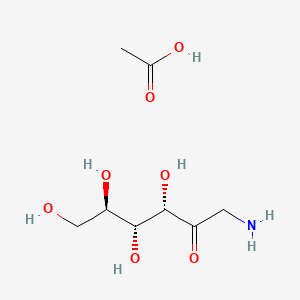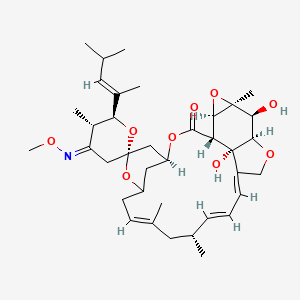![molecular formula C20H36N4O11 B13842499 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one is a chemical compound with the molecular formula C20H36N4O11 and a molecular weight of 508.53. It is a derivative of Gentamicin, an aminoglycoside antibiotic. This compound is often used as a building block in various chemical syntheses.
Méthodes De Préparation
The preparation of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves several synthetic routes. One common method is through the synthesis of Gentamicin X2 Sulfate, where this compound is obtained as a by-product. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, especially as a derivative of Gentamicin. In the industry, it is utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves its interaction with specific molecular targets and pathways. As a derivative of Gentamicin, it is likely to exert its effects by binding to bacterial ribosomes and inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibiotic.
Comparaison Avec Des Composés Similaires
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one can be compared with other similar compounds, such as other derivatives of Gentamicin. These compounds share similar structural features and mechanisms of action but may differ in their specific chemical properties and applications. Some similar compounds include Gentamicin C1, Gentamicin C2, and Gentamicin C1a. The uniqueness of this compound lies in its specific structure and the particular synthetic routes used to obtain it.
Propriétés
Formule moléculaire |
C20H36N4O11 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
(3aR,6R,7R,7aR)-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-7-hydroxy-1,3a-dimethyl-4,6,7,7a-tetrahydropyrano[4,3-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C20H36N4O11/c1-20-5-31-18(13(29)16(20)24(2)19(30)35-20)34-15-7(22)3-6(21)14(12(15)28)33-17-9(23)11(27)10(26)8(4-25)32-17/h6-18,25-29H,3-5,21-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,20-/m0/s1 |
Clé InChI |
UFVHZHWJZUQEOD-VJHRQCMVSA-N |
SMILES isomérique |
C[C@]12CO[C@@H]([C@@H]([C@H]1N(C(=O)O2)C)O)O[C@H]3[C@@H](C[C@@H]([C@H]([C@@H]3O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N |
SMILES canonique |
CC12COC(C(C1N(C(=O)O2)C)O)OC3C(CC(C(C3O)OC4C(C(C(C(O4)CO)O)O)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



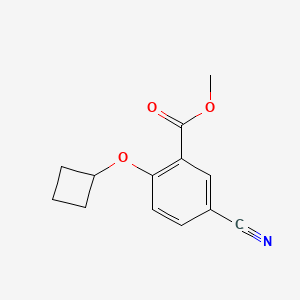
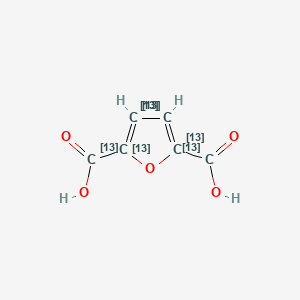
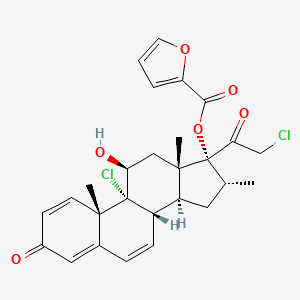

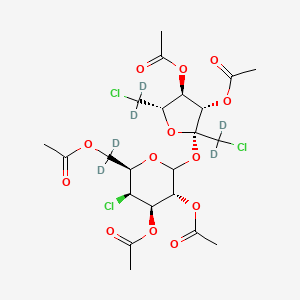
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

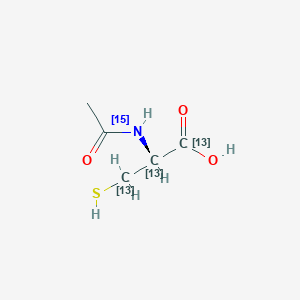
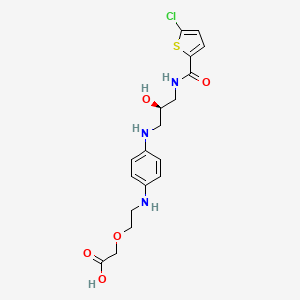
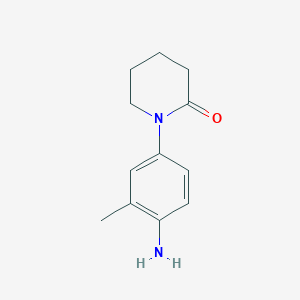
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
